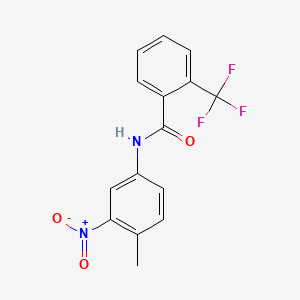
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound that features a trifluoromethyl group, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 4-methyl-3-nitroaniline with 2-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as amines.
Major Products Formed
Reduction: 2-Trifluoromethyl-N-(4-methyl-3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials with specific chemical functionalities
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-nitro-N-(4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-2-(trifluoromethyl)phenyl)benzamide .
- 2-Methyl-3-(trifluoromethyl)aniline .
Uniqueness
2-Trifluoromethyl-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both a trifluoromethyl group and a nitro group on the benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for bioreduction, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11F3N2O3 |
|---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-6-7-10(8-13(9)20(22)23)19-14(21)11-4-2-3-5-12(11)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI Key |
MBKFVCMUEPJRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















